molecular formula C18H17NO B5630762 1-cinnamoyl-1,2,3,4-tetrahydroquinoline CAS No. 13262-31-2

1-cinnamoyl-1,2,3,4-tetrahydroquinoline

Cat. No. B5630762
CAS RN: 13262-31-2
M. Wt: 263.3 g/mol
InChI Key: SFOVHKYYGVAXCU-OUKQBFOZSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves direct, efficient methods that do not require solvents, catalysts, or auxiliary reagents. For example, 2-Aryl-1,2,3,4-tetrahydroquinazolines are synthesized by the direct reaction of 2-aminobenzylamine and benzaldehyde derivatives through mixing either neat or as an aqueous slurry. When reactions are sluggish, gentle heating can facilitate rapid and clean conversion to the desired product (Correa et al., 2002). Similarly, silver-catalyzed cascade radical cyclization has been used for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones through activation of the P-H bond and functionalization of the C(sp2)-H bond (Zhang et al., 2016).

Molecular Structure Analysis

X-ray diffraction data have provided insights into the molecular structure of similar compounds, revealing specific crystallization patterns and unit-cell parameters. This helps in understanding the spatial arrangement and electronic structure of such molecules, facilitating further chemical and physical property analysis (Quintana et al., 2016).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives undergo various chemical reactions, including cyclization, addition, and radical-mediated processes, showcasing their reactivity and versatility. For instance, one-pot synthesis approaches allow for the efficient production of multisubstituted 2-aminoquinolines, highlighting the compounds' capacity for chemical transformation and functionalization (Zhang et al., 2014).

Mechanism of Action

While specific mechanisms of action for “1-cinnamoyl-1,2,3,4-tetrahydroquinoline” are not available, tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

1,2,3,4-Tetrahydroquinoline may cause skin irritation, serious eye irritation, respiratory irritation, and may cause cancer .

Future Directions

Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .

properties

IUPAC Name

(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c20-18(13-12-15-7-2-1-3-8-15)19-14-6-10-16-9-4-5-11-17(16)19/h1-5,7-9,11-13H,6,10,14H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOVHKYYGVAXCU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cinnamoyl-1,2,3,4-tetrahydroquinoline

CAS RN

13262-31-2
Record name Quinoline, 1,2,3,4-tetrahydro-1-cinnamoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013262312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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